

Optimizing incubation time for Tomopenem susceptibility tests

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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

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Technical Support Center: Tomopenem Susceptibility Testing

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals performing **Tomopenem** susceptibility tests. The following information is based on established protocols for carbapenem antibiotics and should be adapted and validated for your specific laboratory conditions and the novel carbapenem, **Tomopenem**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard incubation time for **Tomopenem** susceptibility testing?

A1: For standard broth microdilution (BMD) and disk diffusion methods, a general incubation time of 16-24 hours at 35-37°C is recommended for most rapidly growing bacteria.^[1] For specific methods like the modified Carbapenem Inactivation Method (mCIM), which is used for detecting carbapenemase production, the Clinical and Laboratory Standards Institute (CLSI) recommends an 18-hour incubation.^{[2][3]} It is crucial to validate the optimal incubation time for **Tomopenem** against a panel of quality control and clinical isolates.

Q2: Is it possible to reduce the incubation time for faster results?

A2: Several studies have explored the feasibility of reducing incubation times for carbapenem susceptibility testing. Some research indicates that for disk diffusion methods, a reading after 10-12 hours can provide accurate results for Enterobacteriaceae.[2][4][5] One study found that for the mCIM, a minimum incubation time of 12 hours maintained sensitivity.[2][5] However, reducing incubation time requires rigorous validation to ensure that resistant isolates, particularly those with weaker resistance mechanisms, are not misclassified as susceptible.

Q3: What are the potential consequences of suboptimal incubation times?

A3:

- Too short: An insufficient incubation period may lead to false susceptibility results ("very major errors") because there may not be enough time for resistant bacteria to express their resistance mechanisms and grow to a detectable level.
- Too long: Excessively long incubation can result in the opposite problem, where the antibiotic may degrade, leading to the appearance of breakthrough growth and false resistance ("major errors"). It can also lead to the overgrowth of susceptible populations.

Q4: How do I interpret the results of a **Tomopenem** susceptibility test?

A4: Interpretation of susceptibility testing results (Susceptible, Intermediate, or Resistant) is based on established breakpoints.[6] Since **Tomopenem** is a novel agent, specific breakpoints from regulatory bodies like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) may not yet be available. In the absence of official breakpoints, researchers may need to establish tentative breakpoints based on pharmacokinetic/pharmacodynamic (PK/PD) data and the distribution of Minimum Inhibitory Concentrations (MICs) for wild-type and resistant organisms.

Troubleshooting Guide

Problem	Possible Cause	Recommended Action
No bacterial growth in the positive control.	Inoculum preparation error (too dilute).	Prepare a fresh inoculum suspension, ensuring it meets the recommended turbidity standard (e.g., 0.5 McFarland).
Inactive or expired growth medium.	Use a fresh, quality-controlled batch of Mueller-Hinton agar or broth.	
Incorrect incubation temperature.	Verify the incubator temperature is within the recommended range (typically 35-37°C).	
Discrepant results between replicate tests.	Inconsistent inoculum density.	Ensure a standardized and homogenous inoculum is used for all tests.
Variation in incubation time or temperature.	Strictly adhere to the validated incubation parameters for all replicates.	
Contamination of the bacterial culture.	Isolate and re-identify the bacterial strain to ensure purity.	
Zone of inhibition is too large or MIC is too low for a known resistant strain.	Incubation time was too short.	Repeat the test with the standard, validated incubation time (e.g., 16-24 hours).
The antibiotic disk or solution has a higher potency than stated.	Use new, quality-controlled antibiotic disks or freshly prepared solutions.	
Zone of inhibition is too small or MIC is too high for a known susceptible strain.	Incubation time was too long.	Repeat the test, ensuring the reading is performed at the correct time point.
The antibiotic has degraded due to improper storage or	Use fresh antibiotic materials and adhere to the	

prolonged incubation.

recommended incubation
duration.

The inoculum was too dense.

Prepare a new inoculum to the
correct 0.5 McFarland
standard.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Tomopenem MIC Determination

This protocol is adapted from standard CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- **Tomopenem** analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial isolate(s) of interest
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (35-37°C)

Procedure:

- Prepare **Tomopenem** Stock Solution: Prepare a stock solution of **Tomopenem** in a suitable solvent and dilute it further in CAMHB to achieve the desired starting concentration for serial dilutions.

- **Prepare Bacterial Inoculum:** From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- **Dilute Inoculum:** Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- **Prepare Serial Dilutions:** In a 96-well plate, perform two-fold serial dilutions of **Tomopenem** in CAMHB to obtain a range of concentrations.
- **Inoculate Plate:** Add the diluted bacterial inoculum to each well containing the **Tomopenem** dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
- **Incubation:** Incubate the plate at 35-37°C for 16-24 hours in ambient air.
- **Read Results:** The MIC is the lowest concentration of **Tomopenem** that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion for Tomopenem Susceptibility Testing

This protocol is based on standard disk diffusion methodologies.

Materials:

- **Tomopenem**-impregnated disks (concentration to be determined and validated)
- Mueller-Hinton Agar (MHA) plates
- Bacterial isolate(s) of interest
- 0.5 McFarland turbidity standard
- Sterile swabs
- Incubator (35-37°C)

- Ruler or caliper

Procedure:

- Prepare Bacterial Inoculum: As described in the BMD protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
- Inoculate MHA Plate: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- Apply Antibiotic Disk: Aseptically place a **Tomopenem**-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.
- Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Data Presentation

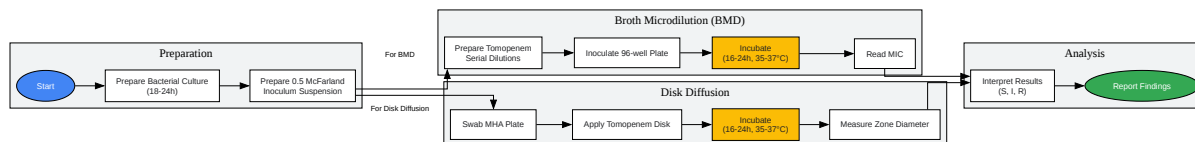
Table 1: Example of **Tomopenem** MIC Data at Different Incubation Times

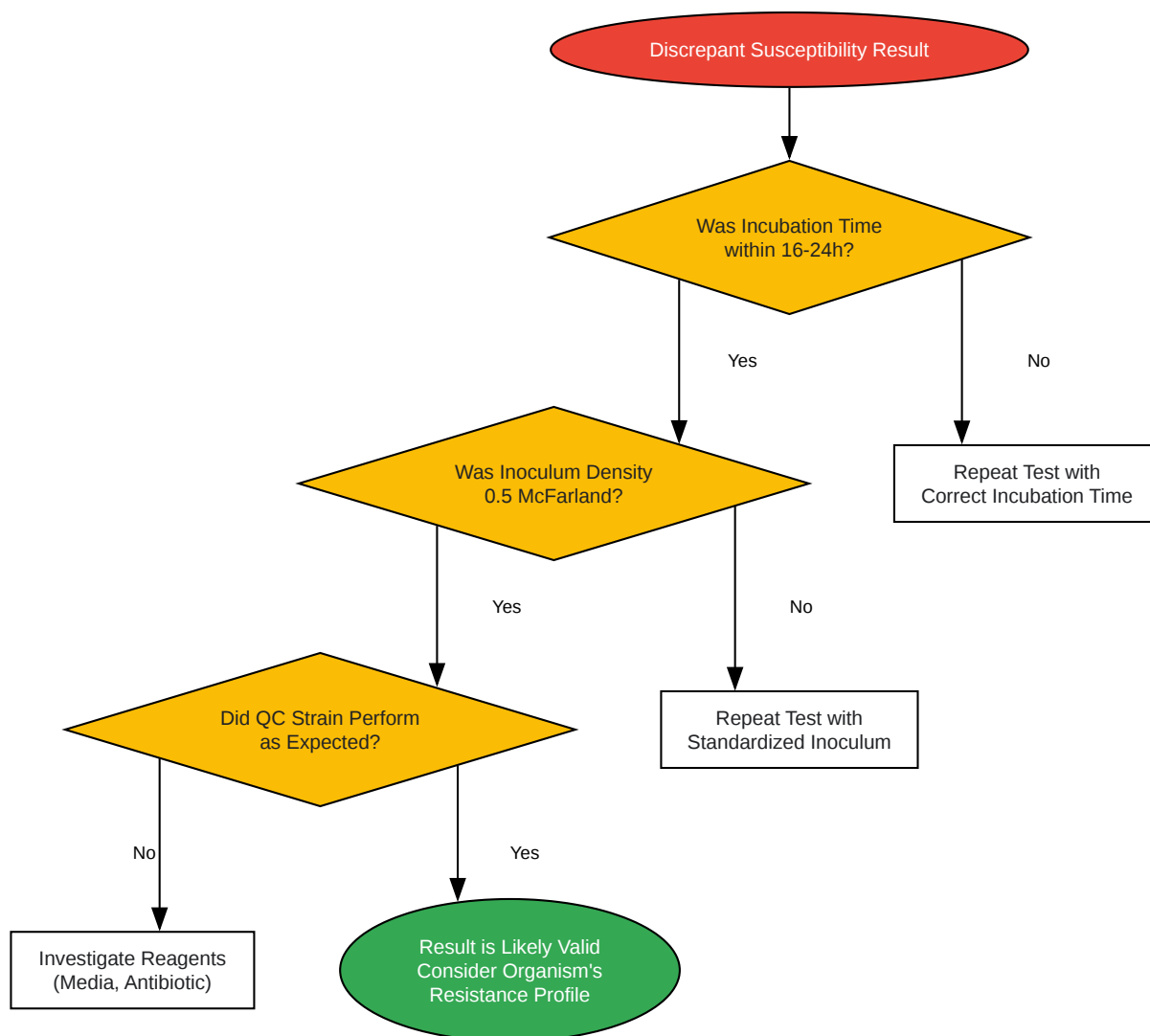
Bacterial Strain	Incubation Time (hours)	MIC (µg/mL)
E. coli ATCC 25922	16	0.5
	18	0.5
	20	0.5
	24	1
KPC-producing K. pneumoniae	16	8
	18	16
	20	16
	24	32

Table 2: Example of **Tomopenem** Disk Diffusion Zone Diameters at Different Incubation Times

Bacterial Strain	Incubation Time (hours)	Zone Diameter (mm)
E. coli ATCC 25922	16	25
	18	
	20	
	24	
KPC-producing K. pneumoniae	16	10
	18	
	20	
	24	

Visualizations





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Phone: (601) 213-4426

Email: info@benchchem.com